N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
Description
N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a thiazole-derived carboxamide featuring a 2-chloro substituent on the thiazole ring and a bulky 2-methylpropyl (tert-butyl) group at position 3. The phenyl group attached to the carboxamide moiety is substituted with an acetylamino (-NHCOCH₃) group at the meta position. Its molecular formula is C₁₅H₁₆ClN₃O₂S, with a molecular weight of 337.8 g/mol . The Smiles string for this compound is CC(=O)Nc1cccc(NC(=O)c2nc(Cl)sc2C(C)C)c1, reflecting its structural complexity . Notably, critical physicochemical properties such as melting point, solubility, and stability remain unreported in available literature, highlighting a gap in current research.
Properties
Molecular Formula |
C16H18ClN3O2S |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O2S/c1-9(2)7-13-14(20-16(17)23-13)15(22)19-12-6-4-5-11(8-12)18-10(3)21/h4-6,8-9H,7H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
RUAMTBRONUPNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Formation via α-Halo Carbonyl Intermediates
A common approach involves reacting α-halo carbonyl compounds with thioamides or thiourea derivatives. For example:
-
Step 1 : Bromination of 3-(2-methylpropyl)pyruvic acid using PBr₃ or HBr/AcOH generates the α-bromo derivative.
-
Step 2 : Cyclization with thiourea in ethanol under reflux forms the 5-(2-methylpropyl)thiazole-4-carboxylic acid intermediate.
Reaction Conditions :
Oxidation of Thiazolidine Precursors
Alternative routes utilize MnO₂-mediated oxidation of thiazolidine intermediates. For instance, methyl thiazolidine-4-carboxylate is oxidized to methyl thiazole-4-carboxylate in acetonitrile at 60–100°C for 24–72 hours. This method ensures high regioselectivity for the 4-carboxylate position.
Halogen Exchange Reactions
In cases where brominated intermediates are formed (e.g., via NBS), Cl⁻ exchange using CuCl₂ in DMF at 120°C achieves substitution.
Carboxamide Formation
The 4-carboxyl group is converted to the carboxamide via activation and coupling:
Schotten-Baumann Reaction
-
Step 1 : Convert thiazole-4-carboxylic acid to the acyl chloride using thionyl chloride.
-
Step 2 : React with 3-acetamidoaniline in the presence of a base (e.g., NaOH) under ice-cooling.
Key Data :
EDCI/HOBt-Mediated Coupling
For higher yields, carbodiimide-based coupling is employed:
-
Activate the carboxylic acid with EDCI and HOBt in DMF.
-
Add 3-acetamidoaniline and stir at room temperature for 12–24 hours.
Advantages :
Functional Group Modifications
Acetylation of the Aniline Moiety
The 3-aminophenyl group is acetylated using acetic anhydride in pyridine:
Purification Strategies
-
Crystallization : Use ethyl acetate/hexane (1:3) to isolate the final product.
-
Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) for analytical-grade purity.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
-
Cost-Effective Steps : Use of SOCl₂ for acyl chloride formation and MnO₂ for oxidation reduces production costs.
-
Safety Notes : Chlorination steps require strict temperature control to avoid side reactions.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide (CAS 1574495-67-2)
- Structural Difference : The tert-butyl group (2-methylpropyl) in the target compound is replaced with an isopropyl (propan-2-yl) group at position 5 of the thiazole ring.
- Both compounds share identical molecular formulas (C₁₅H₁₆ClN₃O₂S) and weights (337.8 g/mol) .
Heterocycle Variants
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS 851209-64-8)
- Core Heterocycle : Thiophene replaces the thiazole ring.
- Substituents : Ethyl and methyl groups at positions 5 and 4 of the thiophene, respectively.
- Functional Groups: Retains the carboxamide linkage but lacks the acetylamino-phenyl moiety.
- Implications : Thiophene’s reduced nitrogen content may decrease hydrogen-bonding capacity compared to thiazole, altering solubility or target affinity .
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8)
- Core Heterocycle : 1,3,4-Thiadiazole and pyridazine.
- Functional Groups : Contains a thioether (-S-) linkage and acetamide group.
- Implications : The pyridazine-thiadiazole system introduces aromatic nitrogen atoms, likely increasing polarity and metabolic susceptibility compared to the thiazole-based target compound .
Functional Group Variations
4-Chloro-2-isopropyl-5-methylphenyl 4-(acetylamino)benzenesulfonate (CAS 73437-05-5)
- Core Structure : Benzene sulfonate ester instead of thiazole carboxamide.
- Substituents : Chloro, isopropyl, and methyl groups on the phenyl ring.
- Implications : The sulfonate group enhances hydrophilicity, contrasting with the carboxamide’s moderate polarity. This compound may exhibit improved aqueous solubility but reduced cell permeability .
Data Table: Key Structural and Molecular Features
Research Implications and Gaps
- Substituent Effects : The tert-butyl group in the target compound may confer greater metabolic stability than smaller alkyl chains (e.g., isopropyl) due to steric shielding of reactive sites. However, experimental data validating this hypothesis are lacking .
- Structural studies (e.g., via SHELX-refined crystallography) could clarify these interactions .
- Data Limitations : Critical parameters such as solubility, logP, and biological activity remain uncharacterized for most analogs, underscoring the need for systematic physicochemical and pharmacological profiling.
Biological Activity
N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, notable for its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈ClN₃O₂S, with a molecular weight of approximately 351.9 g/mol. The compound features:
- Thiazole ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Acetylamino group : Contributes to its interaction with biological targets.
- Chloro substituent : Enhances lipophilicity and biological activity.
- Branched alkyl chain : May influence the compound's pharmacokinetic properties.
Biological Activities
This compound has been investigated for various biological activities, including:
-
Anticancer Activity :
- Several studies have demonstrated that compounds with thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines such as NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer) .
- A specific derivative exhibited an IC50 of 0.06 µM against dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation .
- Antioxidant Properties :
- Antimicrobial Activity :
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vitro against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 0.07 µM against MCF7 cells.
Study 2: Antioxidant Activity
In another investigation, the compound was tested for its antioxidant capabilities using DPPH and nitric oxide scavenging assays. Results showed that it effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related disorders.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide, and what reagents are critical for its preparation?
- Methodology :
- Step 1 : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Purify intermediates via recrystallization (ethanol-DMF mixtures) to remove unreacted starting materials .
- Step 3 : Introduce the 2-methylpropyl group via nucleophilic substitution or coupling reactions, monitored by thin-layer chromatography (TLC) to track progress .
- Critical reagents : Chloroacetyl chloride, triethylamine, and anhydrous dioxane ensure high yields and minimize side reactions .
Q. How is the structural confirmation of this compound achieved, and what analytical techniques are prioritized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the acetylaminophenyl group (δ 2.1 ppm for CH₃CO), thiazole protons (δ 7.2–8.1 ppm), and 2-methylpropyl substituents (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 406.3) and detect fragmentation patterns consistent with the thiazole core .
- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Q. What stability considerations are critical during storage and handling?
- Methodology :
- Degradation pathways : Hydrolysis of the chloro-thiazole group in humid conditions; store under inert gas (N₂/Ar) at –20°C .
- Light sensitivity : Protect from UV exposure using amber glassware due to the acetylaminophenyl moiety’s photoreactivity .
- Purity monitoring : Use high-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) to detect degradation products .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .
- Enzyme inhibition : Test against kinases or proteases via fluorometric assays, focusing on IC₅₀ values and selectivity ratios .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables: temperature (20–50°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 mol%) .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 10 min at 100°C) while maintaining >90% yield .
- Computational modeling : Use density functional theory (DFT) to predict transition-state energies and identify rate-limiting steps .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
- Methodology :
- Molecular docking : Simulate binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina; prioritize residues within 4 Å of the thiazole core .
- Quantitative SAR (QSAR) : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ data .
- MD simulations : Assess conformational stability in aqueous solutions (GROMACS) to guide derivatization .
Q. How can contradictory data from biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Metabolite profiling : Use LC-MS to identify active metabolites in cell lysates that may contribute to discrepancies .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
Q. What strategies mitigate challenges in functionalizing the 2-chloro-thiazole moiety without side reactions?
- Methodology :
- Protecting groups : Temporarily block the acetylaminophenyl group with tert-butyldimethylsilyl (TBDMS) during substitution reactions .
- Palladium catalysis : Use Suzuki-Miyaura coupling with arylboronic acids under inert atmospheres (e.g., N₂) to replace Cl with aryl groups .
- Solvent effects : Prefer polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
